molecular formula C28H25N3O6 B3020171 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1207002-31-0

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B3020171
CAS RN: 1207002-31-0
M. Wt: 499.523
InChI Key: KCFUWCSCPHYNAF-UHFFFAOYSA-N
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Description

Antitumor Activity Analysis

The compound 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one has not been directly studied in the provided papers. However, related compounds within the isoquinoline class have demonstrated significant biological activity. For instance, a series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines were found to exhibit potent antitumor properties. Compounds such as 5-(4'-tert-butylphenyl), 5-[4'-(trimethylsilyl)phenyl], and 5-(4'-cyclohexylphenyl) analogs showed cytotoxicity against several tumor cell lines. One particular compound, SDZ 62-434, was more effective than the clinical cytostatic agent edelfosine in an oral mouse Meth A fibrosarcoma assay and is currently in phase I clinical trials .

Synthesis Analysis

The synthesis of related isoquinoline compounds involves various strategies. For example, the reaction of 3-ethoxycarbonyl-2-methylthiothiazolo[2,3-a]isoquinolinium sulfate with active methyl and methylene compounds in the presence of a base led to the formation of mesoionic compounds and pyrrolo[2,1-a]isoquinoline derivatives. This reaction also involved the opening of the thiazole ring and the formation of a pyrrole ring . Another synthesis method reported is the DEAD-mediated oxidative Ugi/aza-Wittig reaction, which was used to produce 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles from (N-isocyanimine)triphenylphosphorane, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using spectroscopic analyses. For instance, the structure of 5,6-dihydro-2,3,9,10-tetramethoxybenzimidazo[2,1-a]isoquinoline was identified through spectroscopic methods following its synthesis by reductive cyclization of a related compound with triethyl phosphite .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. The reductive cyclization mentioned above is one such reaction that leads to the formation of benzimidazo[2,1-a]isoquinoline derivatives . The mesoionic and pyrrolo[2,1-a]isoquinoline derivatives are formed through reactions involving active methyl and methylene compounds, indicating the versatility of isoquinoline compounds in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one are not detailed in the provided papers, the properties of isoquinoline derivatives can be inferred. These compounds typically exhibit significant biological activity, as evidenced by their antitumor properties . The reactivity of isoquinoline derivatives with various compounds suggests that they have electrophilic centers that can be exploited in synthetic chemistry . The ability to undergo cyclization reactions also indicates that these compounds can adopt complex structures with potential pharmacological applications .

properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-5-36-19-12-10-18(11-13-19)31-16-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-37-27)17-14-23(33-2)25(35-4)24(15-17)34-3/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFUWCSCPHYNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

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